2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile
Overview
Description
2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile (DMBD) is a synthetic organic compound with a unique structure, which can be used in a variety of laboratory experiments. It is a versatile compound, with applications in the fields of organic chemistry and biochemistry. DMBD can be used to synthesize a variety of compounds, including polymers, pharmaceuticals, and other materials. In addition, it can be used to study the mechanism of action of various drugs and biological systems.
Scientific Research Applications
1. Synthesis and Structural Analysis
Zinc Complex Synthesis : A study by Xiong, Zuo, and You (1997) details the synthesis of a novel zinc complex, showcasing the utility of related nitrile and dinitrile compounds in metal coordination chemistry. The complex's structure, featuring tetrahedral geometry around the zinc atoms, was elucidated using X-ray crystallography, underscoring the role of similar compounds in forming complex geometries with metals R. Xiong, J. Zuo, & X. You, 1997.
Molecular Structure Analysis : Parfonry, Tinant, Declercq, and Meerssche (2010) conducted X-ray diffractometry on 2,3-bis(disubstituted)-butanedinitrile derivatives to understand capto-dative substitution effects. This research highlights the structural significance of butanedinitrile derivatives in studying molecular deformations A. Parfonry, B. Tinant, J. Declercq, & M. V. Meerssche, 2010.
2. Charge-Transfer Complex Formation
- Study on Charge-Transfer Complexes : Asker and Filiz (2013) explored the synthesis of dimeric 1,n-bis(3,6-diethylcarbazol-9-yl)alkanes and their charge-transfer complex formations with π-acceptors. The research demonstrates the application of carbazol-alkane derivatives in understanding charge-transfer interactions, which could be analogous to the applications of "2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile" in electronic materials E. Asker & Fahrettin Filiz, 2013.
Future Directions
Properties
IUPAC Name |
2,3-dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)7-13(5,9-15)14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQZMKLXZYSHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)C(C)(CC(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578727 | |
Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80822-82-8 | |
Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080822828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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